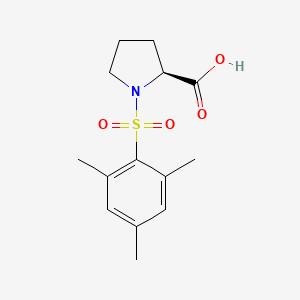
(2S)-1-(2,4,6-Trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-(2,4,6-Trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This compound is particularly interesting due to its unique structure, which combines a pyrrolidine ring with a sulfonyl group attached to a trimethylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2,4,6-Trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the condensation of 2,4,6-trimethylbenzenesulfonyl chloride with (S)-pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a base, such as tri
Biological Activity
(2S)-1-(2,4,6-Trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a sulfonyl group attached to a trimethylbenzene moiety. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities and applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₉NO₄S |
| Molecular Weight | 297.38 g/mol |
| Appearance | Powder |
| Boiling Point | 489.7 °C |
| Density | 1.3 g/cm³ |
| Flash Point | 250 °C |
Biological Activity
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. Compounds with similar structures have been shown to exhibit a range of activities, including antimicrobial, antiviral, and enzyme inhibition properties.
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of inhibition.
- Receptor Interaction : The pyrrolidine ring can participate in hydrogen bonding and other interactions that facilitate receptor binding.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyrrolidine | Basic pyrrolidine structure | Antimicrobial | Lacks sulfonyl group |
| Sulfapyridine | Pyridine ring with sulfonamide | Antibacterial | Contains a different nitrogen heterocycle |
| Trimethylphenol | Aromatic ring with hydroxyl groups | Antioxidant | No nitrogen functionality |
The unique combination of the pyrrolidine structure with the trimethylbenzene sulfonyl group distinguishes this compound by potentially enhancing its bioactivity through improved interactions with biological targets .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. For instance:
- Thiazolidine Derivatives : A related study synthesized thiazolidine derivatives and evaluated their ability to inhibit neuraminidase of influenza A virus. Although not directly related to our compound, the findings highlight the importance of structural modifications in enhancing biological activity .
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. This suggests that this compound may also possess such activities.
Properties
Molecular Formula |
C14H19NO4S |
|---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(2S)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
WOOZXNKLFHMTLX-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC[C@H]2C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















